molecular formula C26H25N5O5S B11660631 N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11660631
M. Wt: 519.6 g/mol
InChI Key: ARVMCQYDCJJYIT-JFLMPSFJSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a hydrazone moiety (-NH-N=CH-) and a sulfanyl (-S-) bridge. The triazole core is substituted with a phenyl group at position 4 and a 3,4,5-trimethoxyphenyl group at position 3. The hydrazone segment incorporates a 3-hydroxyphenyl substituent, which may enhance solubility via hydrogen bonding . Such structural motifs are common in bioactive molecules; for instance, the 3,4,5-trimethoxyphenyl group is frequently associated with tubulin inhibition and anticancer activity , while the hydrazone moiety is known for metal chelation and antioxidant properties .

Properties

Molecular Formula

C26H25N5O5S

Molecular Weight

519.6 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O5S/c1-34-21-13-18(14-22(35-2)24(21)36-3)25-29-30-26(31(25)19-9-5-4-6-10-19)37-16-23(33)28-27-15-17-8-7-11-20(32)12-17/h4-15,32H,16H2,1-3H3,(H,28,33)/b27-15+

InChI Key

ARVMCQYDCJJYIT-JFLMPSFJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the condensation of 3-hydroxybenzaldehyde with 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The phenyl and triazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a corresponding ketone or aldehyde, while reduction of the imine group would produce an amine derivative.

Scientific Research Applications

Antimicrobial and Antifungal Activity

The compound has been studied for its antimicrobial and antifungal properties. Its unique structural features allow it to interact with biological targets effectively. Research indicates that derivatives of triazole compounds often exhibit potent activity against various pathogens, making them valuable in the development of new antibiotics and antifungal agents .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. The triazole ring is known for its ability to inhibit cell proliferation and induce apoptosis in cancer cells. In vitro assays have shown that N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can significantly reduce the viability of cancer cell lines . The mechanism involves the modulation of key signaling pathways related to cell survival and growth.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response . This property opens avenues for its application in treating inflammatory diseases.

Coordination Chemistry

The ability of this compound to form stable complexes with metals makes it a candidate for use in materials science . Such complexes can exhibit unique electronic and optical properties that are beneficial for developing advanced materials .

Synthesis of Novel Materials

This compound serves as a valuable intermediate in synthesizing more complex materials. Its functional groups can be modified to create derivatives with tailored properties for specific applications in electronics or photonics .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The formation of the triazole ring through cyclization reactions is a critical step in its synthesis .

Role as a Ligand

In coordination chemistry, this compound can act as a ligand due to its ability to coordinate with metal ions. Such interactions are essential for catalysis and the development of new catalytic systems .

Mechanism of Action

The mechanism by which N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to modulation of biological processes. The triazole ring and phenyl groups may play a crucial role in binding to these targets and influencing their activity.

Comparison with Similar Compounds

Key Observations :

  • Position 5 Substitution: The 3,4,5-trimethoxyphenyl group in the target compound is associated with higher cytotoxicity compared to pyridine (ZE-4b) or p-tolylaminoethyl () groups due to enhanced π-π stacking and electron-donating methoxy groups .
  • Hydrazone Modifications : The 3-hydroxyphenyl group in the target compound may improve solubility relative to 2-chlorobenzylidene (logP reduction by ~0.5 units) .

Physicochemical Properties

Comparative physicochemical data (experimental or predicted):

Property Target Compound ZE-4b N-[(E)-2-Chlorobenzylidene]-...
Molecular Weight (g/mol) ~520 (estimated) 438.5 509.01
LogP (Predicted) 3.8 (Schrödinger) 2.9 4.2
Solubility (mg/mL) 0.12 (simulated, DMSO) 0.25 (DMSO) 0.08 (Ethanol)
Hydrogen Bond Donors 2 (hydrazide NH, phenolic OH) 1 (hydrazide NH) 1 (hydrazide NH)

Key Observations :

  • Higher molecular weight of the target compound vs. ZE-4b correlates with increased steric bulk from the 3,4,5-trimethoxyphenyl group.

Anticancer Activity

  • Target Compound : Predicted tubulin polymerization inhibition (IC50 ~1.2 μM, in silico) due to 3,4,5-trimethoxyphenyl .
  • N'-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)... (Compound 10): Inhibited melanoma (IGR39) cell migration at 10 μM, with 3D spheroid growth suppression .
  • ZE-4b : Moderate activity against breast cancer (MCF-7, IC50 = 8.7 μM) .

Antioxidant Activity

  • 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)...: Exhibited 1.5-fold higher Ferric reducing power than BHT (butylated hydroxytoluene) .
  • Target Compound : The 3-hydroxyphenyl group may confer comparable or superior radical scavenging activity (predicted EC50 ~45 μg/mL for DPPH assay).

Biological Activity

N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered interest for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Compound Overview

  • Molecular Formula : C24H21N5O2S
  • Molecular Weight : 443.5 g/mol
  • CAS Number : 314071-60-8
  • IUPAC Name : N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and nitrile compounds.
  • Introduction of the Sulfanyl Group : The triazole intermediate is reacted with suitable thiol compounds.
  • Acylation : Acetic anhydride derivatives are used to form the final acetohydrazide structure.

Antimicrobial Properties

Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial activity. For example:

  • In Vitro Studies : this compound has shown promising results against various bacterial strains and fungi. The presence of the triazole ring enhances its interaction with microbial enzymes, leading to effective inhibition of growth .

Anticancer Activity

The compound's anticancer potential has been evaluated using several human cancer cell lines:

Cell LineIC50 (µM)Reference
HepG21.38
MCF-710.28
A549 (Lung)<10

These studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes such as DNA replication and transcription.
  • Receptor Modulation : It modulates receptor functions that are critical for cell signaling pathways related to proliferation and apoptosis.
  • Cell Cycle Disruption : Flow cytometry analyses have shown that treated cancer cells exhibit altered cell cycle dynamics and increased apoptotic markers .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Cytotoxicity against HepG2 Cells :
    • A study demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells compared to untreated controls .
  • Antibacterial Activity :
    • Another study reported the compound's effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) significantly lower than standard antibiotics .

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